4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline is involved in the synthesis of various heterocyclic compounds. For instance, heterocyclization processes have been used to transform related compounds into amino derivatives of triazolopyrimidine, highlighting the synthetic utility of these compounds in generating new chemical entities with potential applications across various scientific domains (Vas’kevich et al., 2006).
Photoluminescent Material Development
The compound also finds relevance in the development of photoluminescent materials. Studies have involved derivatives of this compound in the synthesis of small molecular compounds with donor-acceptor structures, showing high photoluminescence quantum yields. Such materials are crucial for advancing technologies in organic light-emitting diodes (OLEDs), signifying their importance in electronic and optoelectronic devices (Jin et al., 2020).
DNA Photocleavage Agents
Additionally, the compound's derivatives have been studied for their DNA photocleavage activity. This is significant in the context of molecular biology and genetics, where controlled DNA cleavage is crucial for understanding and manipulating genetic material (Sharma et al., 2015).
Antimicrobial Activity
Furthermore, derivatives of this compound have been synthesized and found to exhibit significant antimicrobial activity. Such compounds are essential in the development of new antibiotics and can contribute to the fight against antibiotic-resistant bacteria (Prakash et al., 2004).
Molecular Structure Studies
The compound's derivatives have also been used in studies aimed at understanding molecular structures, crystallography, and spectroscopic characterization. This is crucial in the field of material science and chemistry for the design of materials with specific properties (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain targets, preventing their normal function and leading to various biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have shown significant inhibitory activity in various biological assays .
Properties
IUPAC Name |
4-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-7-10(2)19-13(17-18-14(19)16-9)8-11-3-5-12(15)6-4-11/h3-7H,8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKVYAHLYNIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CC3=CC=C(C=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.